molecular formula C10H4BaN2O8S B13767757 barium(2+);5,7-dinitro-8-oxidonaphthalene-2-sulfonate CAS No. 55482-31-0

barium(2+);5,7-dinitro-8-oxidonaphthalene-2-sulfonate

Cat. No.: B13767757
CAS No.: 55482-31-0
M. Wt: 449.54 g/mol
InChI Key: PDVPNFDBPRYEOP-UHFFFAOYSA-L
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Description

Barium(2+);5,7-dinitro-8-oxidonaphthalene-2-sulfonate is a coordination compound comprising a barium ion (Ba²⁺) complexed with the 5,7-dinitro-8-oxidonaphthalene-2-sulfonate ligand. The ligand features a naphthalene backbone substituted with two nitro groups (-NO₂) at positions 5 and 7, a sulfonate group (-SO₃⁻) at position 2, and a deprotonated hydroxyl group (-O⁻) at position 8. Its sodium salt analog, sodium 5,7-dinitro-8-oxidonaphthalene-2-sulfonate (CAS: 846-70-8), is documented as a high-purity reagent (99% by HPLC) used in synthetic chemistry .

Molecular Formula: BaC₁₀H₄N₂O₈S
Molecular Weight: ~449.56 g/mol (calculated from constituent atomic masses).

Properties

CAS No.

55482-31-0

Molecular Formula

C10H4BaN2O8S

Molecular Weight

449.54 g/mol

IUPAC Name

barium(2+);5,7-dinitro-8-oxidonaphthalene-2-sulfonate

InChI

InChI=1S/C10H6N2O8S.Ba/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17;/h1-4,13H,(H,18,19,20);/q;+2/p-2

InChI Key

PDVPNFDBPRYEOP-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[O-].[Ba+2]

Related CAS

483-84-1 (Parent)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of barium(2+);5,7-dinitro-8-oxidonaphthalene-2-sulfonate typically involves the reaction of 8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid with barium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The raw materials are mixed in precise proportions, and the reaction is monitored to ensure high yield and purity of the product. The final product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Barium(2+);5,7-dinitro-8-oxidonaphthalene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the naphthalene ring.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

    Oxidation: Products include various oxidized forms of the naphthalene ring.

    Reduction: Major products are the corresponding amino derivatives.

    Substitution: Products depend on the substituent introduced, such as alkyl or aryl groups.

Scientific Research Applications

Barium(2+);5,7-dinitro-8-oxidonaphthalene-2-sulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Employed in biochemical assays and as a staining agent in microscopy.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of barium(2+);5,7-dinitro-8-oxidonaphthalene-2-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes, which are modulated by the presence of the compound.

Comparison with Similar Compounds

Sodium 5,7-Dinitro-8-Oxidonaphthalene-2-Sulfonate

Key Similarities and Differences :

  • Formula : C₁₀H₄N₂Na₂O₈S (sodium salt) vs. BaC₁₀H₄N₂O₈S (barium salt).
  • Applications : The sodium salt is employed in laboratory synthesis due to its solubility in polar solvents, whereas the barium derivative may serve as a precursor for materials science applications, leveraging barium’s high atomic weight and ionic radius.
  • Solubility : Sodium salts generally exhibit higher aqueous solubility compared to barium analogs, which are often less soluble due to stronger ionic interactions .

Cadmium Oxalate (CdC₂O₄)

Structural and Functional Contrasts :

  • Formula : CdC₂O₄ (EC Number: 212-408-8).
  • Molecular Weight : 200.43 g/mol.
  • Applications : Cadmium oxalate is utilized in catalysis and as a precursor for CdO production. Unlike the barium sulfonate compound, cadmium oxalate lacks aromaticity and nitro functional groups, resulting in distinct electronic properties and reactivity .
  • Safety : Cadmium compounds are highly toxic, whereas barium compounds, while also toxic, are less environmentally persistent .

Barium Diphenylamine Sulfonate

Functional Comparison :

  • Applications : Used as a redox indicator in titrations (e.g., ferrous sulfate analysis) due to its reversible color change properties. In contrast, the barium nitro-sulfonate compound lacks documented use in analytical chemistry but may exhibit UV-Vis activity from nitro and conjugated aromatic systems .

Table 1: Comparative Properties of Barium(2+);5,7-Dinitro-8-Oxidonaphthalene-2-Sulfonate and Analogues

Compound Formula Molecular Weight (g/mol) Solubility Key Applications
This compound BaC₁₀H₄N₂O₈S ~449.56 Low (inferred) Materials science, synthesis
Sodium 5,7-dinitro-8-oxidonaphthalene-2-sulfonate C₁₀H₄N₂Na₂O₈S ~374.26 High Laboratory synthesis
Cadmium oxalate CdC₂O₄ 200.43 Moderate Catalysis, CdO precursor
Barium diphenylamine sulfonate Ba(C₁₂H₁₀NO₃S)₂ (est.) ~665.98 (est.) High (aqueous) Redox indicator

Research Findings and Methodological Insights

Computational Studies

Density-functional theory (DFT) methods, such as those described by Becke (1993) and Lee-Yang-Parr (1988), are critical for modeling the electronic structure of nitroaromatic sulfonates. For example:

  • The nitro groups in the barium complex likely contribute to a low LUMO energy, enhancing electrophilic reactivity.
  • Comparative DFT analyses with cadmium oxalate would reveal differences in charge distribution due to cadmium’s electronegativity vs. barium’s polarizability .

Structural Characterization

X-ray crystallography using software like SHELX () is standard for resolving the geometry of such complexes.

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